Ethyl 1,3-benzoselenazole-2-carboxylate
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Overview
Description
Ethyl 1,3-benzoselenazole-2-carboxylate is an organoselenium compound characterized by a benzene ring fused with a selenazole ring and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-benzoselenazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzeneselenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-benzoselenazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Ethyl 1,3-benzoselenazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Ethyl 1,3-benzoselenazole-2-carboxylate exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can mimic sulfur in biological systems, allowing the compound to interfere with thiol-containing enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,3-benzothiazole-2-carboxylate: Contains sulfur instead of selenium.
Ethyl 1,3-benzoxazole-2-carboxylate: Contains oxygen instead of selenium.
Ethyl 1,3-benzimidazole-2-carboxylate: Contains nitrogen instead of selenium.
Uniqueness
Ethyl 1,3-benzoselenazole-2-carboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application in various fields.
Properties
CAS No. |
89723-11-5 |
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Molecular Formula |
C10H9NO2Se |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
ethyl 1,3-benzoselenazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2Se/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
InChI Key |
FMIBZHHQVMHFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
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